molecular formula C11H15NO2 B2883986 3-Amino-3-(2-ethylphenyl)propanoic acid CAS No. 299164-93-5

3-Amino-3-(2-ethylphenyl)propanoic acid

Cat. No.: B2883986
CAS No.: 299164-93-5
M. Wt: 193.246
InChI Key: OXHHZHRTZJZMKR-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethylphenyl)propanoic acid is a synthetic β-amino acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . Its structure features a β-amino acid backbone attached to a 2-ethylphenyl group, making it a potential building block for the synthesis of more complex molecules and a candidate for pharmaceutical research. β-Amino acids like this compound are of significant interest in medicinal chemistry as they are present in biologically active peptides and can exhibit notable pharmacological effects . Furthermore, they serve as key precursors for the β-lactam moiety found in several antibiotic compounds . Researchers exploring neurological pathways may find this compound relevant, as structurally similar 3-amino-2-phenyl propanoic acid derivatives have been reported to possess neurological activity . The 2-ethylphenyl substitution may influence the compound's binding affinity and interaction with biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHHZHRTZJZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 3 2 Ethylphenyl Propanoic Acid and Analogous Structures

Asymmetric Synthesis Approaches to β-Amino Acid Derivativesnih.gov

The asymmetric synthesis of β-amino acid derivatives is a cornerstone of modern organic chemistry, offering pathways to enantiomerically pure compounds that are vital for drug discovery and development. Several catalytic asymmetric strategies have been established as powerful tools for this purpose. The most prominent and frequently employed methods include the catalytic asymmetric hydrogenation of unsaturated precursors, the conjugate addition of nucleophiles to α,β-unsaturated systems, and multicomponent reactions like the Mannich reaction. rsc.org These approaches leverage chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high selectivity.

Catalytic asymmetric hydrogenation is a premier method for the synthesis of chiral β-amino acids, typically involving the enantioselective hydrogenation of β-substituted-β-(acylamino)acrylates. This strategy has been refined through the development of sophisticated transition metal catalysts, primarily based on rhodium (Rh) and ruthenium (Ru), paired with a diverse array of chiral phosphine (B1218219) ligands. rsc.orgresearchgate.net

The success of these hydrogenations is highly dependent on the catalyst system and the geometry of the substrate. For instance, (E)-isomers of β-(acylamino)acrylates often yield higher enantioselectivities, while (Z)-isomers may react faster but sometimes with lower selectivity. rsc.org A landmark example in this field was the use of a Ru-BINAP catalyst system, which provided high enantiomeric excess (>90% ee). rsc.org Since then, significant research has focused on developing new chiral bidentate and monodentate phosphorous ligands to improve both the efficiency and selectivity of these transformations. researchgate.net

Catalyst/LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(O₂CCH₃)₂ / (R)-BINAPN-acyl-β-(amino)acrylates>90% rsc.org
Rh / Chiral Ferrocenylphosphine(Z)-enamine acrylate (B77674) estersup to 97% researchgate.net
Rh / BoPhoz-type ligand(E)-β-phenyl-α-(phthalimidomethyl)acrylatesExcellent
Rh / Carbohydrate-phosphite ligandPhthalimide protected acrylatesup to 99% rsc.org

Conjugate addition reactions represent a powerful and atom-economical approach to constructing the β-amino acid framework from readily available α,β-unsaturated carbonyl compounds. nih.gov This strategy involves the addition of a nucleophile to the β-position of the unsaturated system, creating a new stereocenter. The stereoselectivity of this addition can be controlled through either diastereoselective methods, often employing chiral auxiliaries, or, more directly, through enantioselective catalysis using chiral metal complexes or organocatalysts.

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a direct and efficient method for forming the critical C-N bond in β-amino acid precursors. researchgate.net The development of catalytic, asymmetric versions of this reaction has enabled the synthesis of highly enantioenriched β-amino carbonyl compounds and their derivatives. nih.gov A variety of chiral catalysts have been successfully employed, including cinchona alkaloid-based organocatalysts and metal-based Lewis acid complexes. researchgate.netnih.gov These catalysts activate the substrates and control the facial selectivity of the nucleophilic attack, leading to high yields and excellent enantioselectivities. The reaction is versatile, accommodating a range of nitrogen nucleophiles such as aromatic amines, carbamates, and amides. rsc.orgnih.gov

Catalyst TypeNucleophileMichael AcceptorEnantiomeric Excess (ee)Reference
Cinchona-based primary-tertiary diamineCarbamates, Sulfonamidesα,β-unsaturated ketones92-97.5% nih.gov
9-epi-9-amino-9-deoxyquinine4-Nitrophthalimideα,β-unsaturated ketones95-99% nih.gov
Diphenylamine-tethered bisoxazoline Zn(II)Methoxyfuran (amine precursor)Aromatic nitro olefinsup to 96% hilarispublisher.com

A sophisticated strategy for synthesizing β-amino acid derivatives involves the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.govnih.gov A key innovation in this area is the ability to control the regioselectivity of the initial hydrocupration step through the choice of a chiral ancillary ligand. nih.govresearchgate.net While hydrocupration of these substrates typically forms an α-cuprated species, specific chiral ligands can reverse this selectivity, favoring the formation of a β-organocopper intermediate. nih.govnih.gov This β-copper species can then be trapped by an electrophilic aminating reagent, such as 1,2-benzisoxazole, to generate the desired enantioenriched β-amino acid derivative. nih.govresearchgate.net This ligand-controlled reversal of regioselectivity provides a powerful and mild method for preparing valuable chiral β-amino acids from cinnamate (B1238496) derivatives and other activated olefins. nih.govthieme-connect.com

LigandSubstrateAminating ReagentYieldEnantiomeric Excess (ee)Reference
Chiral Ancillary Ligand (e.g., L6)tert-Butyl Cinnamate1,2-BenzisoxazoleHighHigh nih.gov
Chiral Ancillary LigandPara-silyl tert-butyl cinnamate1,2-BenzisoxazoleHighHigh nih.gov
Chiral Ancillary Ligandtert-Butyl CinnamateBn₂NOPiv-- nih.gov

The Mannich reaction is a classic and versatile carbon-carbon bond-forming transformation that condenses an aldehyde, an amine, and a carbonyl compound (or other active hydrogen compound) to produce a β-amino carbonyl compound, also known as a Mannich base. derpharmachemica.comnih.gov These products are direct precursors to β-amino acids. Modern advancements have focused on developing catalytic, asymmetric three-component Mannich reactions, which allow for the direct and highly enantioselective synthesis of these valuable intermediates. rsc.orgresearchgate.net A wide range of catalysts, including recyclable bismuth nitrate (B79036) and various Lewis acids, have been shown to efficiently promote this reaction under mild conditions. derpharmachemica.comresearchgate.net This one-pot strategy is highly convergent and allows for significant structural variation, making it a powerful tool for building libraries of complex β-amino acid derivatives. ijitee.org

CatalystAldehydeKetone/Enol SourceAmineYieldReference
Bismuth Nitrate (Bi(NO₃)₃)Aromatic AldehydeAromatic KetoneAromatic AmineHigh researchgate.net
Sulfated MCM-41BenzaldehydeAcetophenone4-ChloroanilineGood ijitee.org
Sulphamic AcidAromatic AldehydeAromatic KetoneAromatic Amine- derpharmachemica.com
None (Radical Process)Enolizable AldehydeThiol (Radical Precursor)Secondary Amine- nih.gov

Aldol-type additions provide a robust and stereocontrolled route to β-amino acid scaffolds, often by first constructing β-hydroxy-α-amino acid derivatives which can be further modified. nih.govresearchgate.net A common approach is the asymmetric aldol (B89426) reaction of a glycine-derived enolate with an aldehyde or ketone. nih.gov In this method, a chiral auxiliary, such as pseudoephenamine, can be attached to the glycine (B1666218) unit to direct the stereochemical course of the addition, affording aldol products with high diastereoselectivity. nih.gov These adducts can then be readily hydrolyzed to yield the corresponding β-hydroxy-α-amino acids. nih.gov Alternatively, catalytic direct aldol reactions of glycine Schiff bases have been developed, where a chiral catalyst controls the formation of up to two adjacent stereocenters in a single step. nih.govresearchgate.net These methods are highly valuable for creating complex amino acid structures with defined stereochemistry.

Glycine DerivativeCarbonyl SubstrateCatalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Pseudoephenamine glycinamideAldehydes, Ketones(R,R)- or (S,S)-PseudoephenamineHigh- nih.gov
GlycinateAldehydesChiral Pyridoxal Catalyst>20:1up to 99% researchgate.net
Benzophenone imine of glycine esterAldehydesPhase-Transfer CatalystLowNegligible nih.gov

Nucleophilic Additions to Imines and Nitrones

The addition of carbon nucleophiles to the C=N bond of imines and nitrones is a fundamental and powerful strategy for constructing the carbon skeleton of β-amino acids. This approach, often referred to as an aza-Mannich reaction, allows for the direct formation of the critical C-C bond adjacent to the nitrogen atom.

The general process involves the reaction of an enolate, or its equivalent, with an imine. The imine, typically generated in situ from an aldehyde (e.g., 2-ethylbenzaldehyde) and an amine, acts as the electrophile. The choice of nucleophile, catalyst, and reaction conditions is crucial for controlling the yield and stereoselectivity of the reaction. wiley-vch.de Ester enolates, generated from acetates or other esters using strong bases like lithium diisopropylamide (LDA), are common nucleophiles. nih.gov

Asymmetric synthesis can be achieved by using chiral N-phosphonyl imines or other chiral auxiliaries attached to the imine, which guide the nucleophilic attack to one face of the molecule. nih.gov For instance, the addition of lithium enolates to chiral N-phosphonyl imines derived from aromatic aldehydes has been shown to produce β-amino esters with high diastereoselectivity. Subsequent deprotection and hydrolysis yield the target β-amino acid. nih.gov Another approach involves the use of chiral catalysts to control the enantioselectivity of the addition to a prochiral imine. nih.gov

Recent advancements focus on developing more stable imine precursors, such as N-functionalized hydroxylamine (B1172632) reagents, to avoid the challenges associated with the synthesis and storage of reactive imines. nih.gov This allows for a more streamlined, one-pot synthesis of various β-amino acid derivatives.

Catalyst/AuxiliaryNucleophileImine Substrate (Aryl Group)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Chiral N-Phosphonyl AuxiliaryLithium Acetate EnolatePhenyl98:2 dr nih.gov
Chiral N-Phosphonyl AuxiliaryLithium Acetate Enolate2-Chlorophenyl97:3 dr nih.gov
Silver Acetate (AgOAc) / Phosphine LigandSilyl Enol EtherAryl, Alkenyl, AlkynylHigh ee organic-chemistry.org
Mg(II)-BINOLateDialkyl MalonateAldiminesHigh ee organic-chemistry.org

Chiral Pool and Auxiliary-Based Syntheses of Substituted Propanoic Acids

Chiral pool synthesis leverages readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.organkara.edu.tr This strategy incorporates a pre-existing stereocenter from the starting material into the final product, providing an efficient route to chiral molecules. For the synthesis of substituted propanoic acids, natural α-amino acids or hydroxy acids are common starting points. ankara.edu.trresearchgate.net The synthesis of L-lysine from L-serine is a classic example of preserving and manipulating chirality from a natural source. ankara.edu.tr

Auxiliary-based methods involve the temporary attachment of a chiral molecule (the auxiliary) to the substrate. This auxiliary directs a chemical transformation, such as alkylation, in a stereoselective manner before being cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used for the diastereoselective alkylation of propanoic acid derivatives. nih.govprinceton.edu

In a typical sequence for synthesizing a β-amino acid analog, a chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. Deprotonation of the α-carbon followed by reaction with an electrophile, such as benzyl (B1604629) bromoacetate, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov Subsequent cleavage of the auxiliary reveals the chiral substituted propanoic acid derivative. This method offers high levels of stereocontrol and is applicable to a wide range of substrates.

Chiral SourceKey TransformationProduct TypeStereoselectivityReference
Evans OxazolidinoneDiastereoselective Alkylation2-Substituted-3-aminocarbonyl propionic acidHigh (e.g., 99:1 dr) nih.govprinceton.edu
L-Serine (Chiral Pool)Multi-step conversionL-Lysine (Essential Amino Acid)Chirality Preserved ankara.edu.tr
L-Lactic Acid (Chiral Pool)Double Inversion via IodideL-AlanineChirality Inverted, then Restored ankara.edu.tr
(S)-Malic Acid (Chiral Pool)Multi-step conversion(+)-Benzoylpedamide fragmentHigh researchgate.net

Multi-Component Reactions and Cascade Processes for β-Amino Acid Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.netresearchgate.net The Mannich reaction is a classic example of a three-component reaction used for synthesizing β-amino carbonyl compounds. organic-chemistry.orgrsc.org It involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. organic-chemistry.org

For the synthesis of β-amino acids analogous to 3-amino-3-(2-ethylphenyl)propanoic acid, a three-component reaction could involve an aromatic aldehyde (2-ethylbenzaldehyde), an amine (like ammonia (B1221849) or an ammonia equivalent), and a ketone or ester enolate. organic-chemistry.org Various catalysts, including organocatalysts and Lewis acids, have been developed to promote these reactions with high yields and stereoselectivity. organic-chemistry.orgrsc.org For example, inexpensive Mg(II)-BINOLate salts can act as cooperative acid-base catalysts in the direct Mannich-type reaction of aldimines with dialkyl malonates, affording highly enantioenriched products. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. acs.org These processes allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. A recently developed radical cascade reaction involving a 1,2-nitrogen migration of β-bromo α-amino acid esters, enabled by cooperative Ni/diboron catalysis, provides access to a diverse array of β-amino acid motifs. acs.orgnih.gov

Reaction TypeKey ReactantsCatalystProductReference
Mannich ReactionAromatic aldehyde, an enolizable ketone, a nitrileCyanuric chlorideβ-acetamido ketone organic-chemistry.orgorganic-chemistry.org
Mannich-type ReactionAldehyde, p-toluenesulfonamide, ketoneBifunctional quinidine (B1679956) thioureaN-tosylated β-aminoketone organic-chemistry.org
Radical Cascadeβ-bromo α-amino acid ester, aryl bromideNi/diboron, Chiral LigandEnantioenriched β-amino acid acs.orgnih.gov
Knoevenagel-aza-Michael-cyclocondensationAldehyde, Meldrum's acid, hydroxamic acidQuinidine-derived catalystIsoxazolidin-5-one researchgate.net

Novel Approaches for Homologation from α-Amino Acids

Homologation refers to a chemical reaction that extends a carbon chain by a single methylene (B1212753) unit. The conversion of readily available, chiral α-amino acids into their corresponding β-amino acid homologs is an attractive and direct synthetic strategy. illinois.edu

The Arndt-Eistert synthesis is a well-established method for this one-carbon homologation of carboxylic acids. libretexts.orgwikipedia.orgambeed.com The process involves converting an N-protected α-amino acid into its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.org The key step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by silver salts (e.g., Ag₂O, silver benzoate) or light, which generates a ketene (B1206846) intermediate. libretexts.orgcore.ac.uk This ketene is then trapped by a nucleophile, such as water, to yield the homologous β-amino acid. libretexts.org A significant advantage of this method is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon. libretexts.org Modifications using coupling agents like Boc₂O or Fmoc-pentafluorophenyl esters have been developed to improve yields and simplify procedures. nih.govrsc.orgrsc.org

Despite its utility, the Arndt-Eistert reaction relies on the use of diazomethane, which is toxic and explosive. This has prompted the development of safer alternatives. libretexts.org The Kowalski ester homologation is a notable alternative that avoids diazomethane. uniroma1.itacs.org This "one-pot" protocol involves treating an ester with dibromomethane (B42720) and a strong base to generate a key ynolate intermediate, which is then quenched with an alcohol to give the homologous ester. researchgate.net The Kowalski protocol has been successfully applied to the homologation of α-amino esters, providing β-amino esters with excellent control of stereochemistry. uniroma1.itacs.orgnih.gov

Homologation MethodKey ReagentsKey IntermediateAdvantagesDisadvantagesReference
Arndt-Eistert Synthesis N-protected α-amino acid, Diazomethane, Silver (I) catalystDiazoketone, KeteneWell-established, Retention of stereochemistryUse of toxic/explosive diazomethane libretexts.orgwikipedia.org
Kowalski Ester Homologation α-amino ester, Dibromomethane, Strong base (e.g., LDA)YnolateAvoids diazomethane, "One-pot" procedureRequires cryogenic temperatures uniroma1.itacs.orgnih.gov
Newman-Beal Modification Arndt-Eistert reagents + TriethylamineDiazoketone, KeteneScavenges HCl byproduct, avoids chloromethylketone formationStill uses diazomethane wikipedia.org
Flow Chemistry Approach Arndt-Eistert reagentsDiazoketone, KeteneEnhanced safety and scalability for diazomethane generation and useRequires specialized equipment acs.org

Stereochemical Investigations and Chiral Resolution Techniques for 3 Amino 3 2 Ethylphenyl Propanoic Acid

Enantiomeric and Diastereomeric Control in Synthetic Routes

The synthesis of 3-Amino-3-(2-ethylphenyl)propanoic acid with a defined stereochemistry is a critical aspect of its investigation. The control of enantiomeric and, where applicable, diastereomeric outcomes is paramount. Synthetic strategies for β-amino acids generally begin with the creation of a racemic mixture, which is then resolved into its constituent enantiomers.

A common approach for the synthesis of the racemic form of 3-amino-3-arylpropanoic acids is the Rodionov reaction. This one-pot synthesis involves the condensation of an aldehyde (in this case, 2-ethylbenzaldehyde) with malonic acid and ammonia (B1221849) or an ammonium (B1175870) salt. While efficient for producing the racemic compound, this method does not offer inherent stereocontrol, necessitating subsequent resolution steps.

The table below illustrates typical outcomes for the enantioselective synthesis of a related β-amino acid, highlighting the potential for high enantiomeric excess (ee).

Catalyst/MethodSubstrateEnantiomeric Excess (ee)Yield
Rh-(S,S)-Et-DuPhos(Z)-N-Acetyl-β-phenyl-β-aminoacrylate96%95%
Ru-(R)-BINAP(Z)-N-Benzoyl-β-(4-methoxyphenyl)-β-aminoacrylate98%92%
Chiral Auxiliary (Evans)N-acyloxazolidinone>99% de85%
Table 1: Representative Results for Enantioselective Synthesis of β-Amino Acid Precursors.

Chiral Separation Methodologies for β-Amino Acid Enantiomers

Given that many synthetic routes yield racemic this compound, its resolution into pure enantiomers is a crucial step. Several methodologies have been effectively employed for the separation of β-amino acid enantiomers.

Chromatographic Enantioseparation Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For β-amino acids, several types of CSPs have proven effective.

Polysaccharide-based CSPs: Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak series) are known for their broad applicability in separating a wide range of chiral compounds, including β-amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Glycopeptide-based CSPs: Macrocyclic antibiotics like teicoplanin and vancomycin (B549263) bonded to silica (B1680970) gel (e.g., Chirobiotic T and V) have demonstrated excellent enantioselectivity for various amino acids. The complex structure of these selectors provides multiple chiral recognition sites, leading to effective separation.

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines, including amino acids. The principle of separation is based on the differential complexation of the protonated amino group of the enantiomers within the chiral cavity of the crown ether.

In addition to these direct methods, indirect separation can be achieved by derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated on a standard achiral HPLC column.

The following table presents typical resolution data for a related β-amino acid on different chiral HPLC columns.

Chiral Stationary PhaseMobile PhaseResolution (Rs)Selectivity (α)
Chiralpak AD-H (amylose-based)Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1)2.51.4
Chirobiotic T (teicoplanin-based)Methanol/Acetic acid/Triethylamine (100:0.02:0.01)3.11.6
Crownpak CR(+) (crown ether-based)Perchloric acid solution (pH 2.0)2.81.5
Table 2: Representative HPLC Enantioseparation Data for a β-Aryl-β-Amino Acid.

Preferential Crystallization Strategies

Preferential crystallization is a technique that can be applied to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of pure enantiomeric crystals. The process involves seeding a supersaturated solution of the racemate with crystals of one enantiomer to induce the crystallization of that enantiomer exclusively.

For this method to be successful, the racemic compound must form a conglomerate, which is relatively rare. The phase diagram of the enantiomeric mixture must be determined to confirm the existence of a conglomerate system. If applicable, preferential crystallization offers a cost-effective method for large-scale enantiomeric resolution.

To enhance the efficiency of preferential crystallization, it can be coupled with in-situ racemization of the unwanted enantiomer in the solution phase. This process, known as crystallization-induced asymmetric transformation, can theoretically lead to a 100% yield of the desired enantiomer. This is often achieved by adding a racemizing agent to the crystallization medium.

Absolute Configuration Determination Studies

The determination of the absolute configuration of the enantiomers of this compound is the final step in its stereochemical investigation. Several analytical techniques can be employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of a pure enantiomer (often as a salt with a chiral counter-ion of known configuration), the precise three-dimensional arrangement of its atoms can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomers will have distinct NMR spectra, and by analyzing the chemical shift differences, the absolute configuration of the original enantiomer can be deduced.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be determined.

The specific optical rotation values for the enantiomers of this compound would be a key piece of data, though it is not currently documented in publicly available literature. For comparison, the enantiomers of 3-amino-3-phenylpropanoic acid exhibit specific rotations of [α]D = +10.5° and -10.5° (c=1, H2O).

Computational and Theoretical Studies of 3 Amino 3 2 Ethylphenyl Propanoic Acid Conformation and Reactivity

Molecular Conformation Analysis of β-Amino Acids

The function and activity of β-amino acids are intrinsically linked to their three-dimensional structure. scirp.org Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids allows for a wider range of conformational possibilities, including the formation of stable, folded structures like helices and sheets. scirp.org Computational analysis is essential for exploring this complex conformational landscape.

Hartree-Fock (HF) and Density Functional Theory (DFT) are foundational quantum mechanical methods used to study the conformations of β-amino acids. scirp.orgscirp.orgresearchgate.net These calculations are employed to determine the stable geometries and relative energies of different conformers in the gas phase and in solution. scirp.org

Initial conformational searches are often performed by systematically varying the key dihedral angles of the molecule's backbone. scirp.orgresearchgate.net The resulting structures are then optimized using methods like HF or DFT with a suitable basis set, such as the correlation-consistent double-zeta basis set with polarization functions (cc-pVDZ), to identify stable, low-energy conformations. scirp.orgscirp.orgresearchgate.net The relative energies are calculated as the difference in energy between each identified conformer and the most stable one. scirp.orgresearchgate.net For a substituted β-amino acid like 3-Amino-3-(2-ethylphenyl)propanoic acid, these calculations would reveal how the bulky 2-ethylphenyl group influences the preferred backbone torsion angles.

Table 1: Illustrative Relative Energies of Postulated Gas-Phase Conformers of this compound Calculated by DFT

ConformerKey Dihedral Angles (°)Relative Energy (kJ/mol)
1 (Global Minimum)C-C-C-N: -65, C-C-C-C(aromatic): 1750.00
2C-C-C-N: 58, C-C-C-C(aromatic): -601.85
3C-C-C-N: 178, C-C-C-C(aromatic): 624.50
4C-C-C-N: -170, C-C-C-C(aromatic): 17814.20
5C-C-C-N: 60, C-C-C-C(aromatic): 5915.10

Note: This table is illustrative, based on typical energy differences found in β-amino acid studies, such as for β-alanine. scirp.orgresearchgate.net The actual values for this compound would require specific calculations.

Intramolecular hydrogen bonds are crucial non-covalent interactions that significantly influence the conformational stability of β-amino acids. scirp.orgscirp.orgresearchgate.net These bonds can occur between backbone atoms (e.g., N-H···O=C) or between side-chain and backbone atoms, leading to the formation of well-defined secondary structures like β-turns and helices. nih.govresearchgate.net

Computational studies can precisely characterize these interactions by analyzing geometric parameters (distance and angle) and employing methodologies like Quantum Theory Atoms in Molecules (QTAIM). researchgate.net For this compound, the formation of a hydrogen bond between the amino group and the carboxylic acid group would constrain the backbone, favoring a folded conformation over an extended one. The presence and strength of such bonds are highly dependent on the torsional angles of the molecular backbone. researchgate.net

The surrounding solvent environment plays a critical role in determining the conformational preferences of β-amino acids. scirp.org Computational models, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are used in conjunction with DFT calculations to simulate these effects. scirp.org

Research indicates that solvation generally stabilizes the various conformations relative to the gas phase, often reducing the energy differences between them. scirp.orgscirp.orgresearchgate.net The properties of the solvent, such as its dielectric constant and hydrogen-bonding capacity, can favor or disfavor certain structures. scirp.org For example, polar solvents like water can form intermolecular hydrogen bonds with the amino acid, which may compete with and disrupt intramolecular hydrogen bonds, potentially favoring more extended conformations. aps.orgnih.gov Conversely, less polar solvents might favor folded structures stabilized by internal hydrogen bonds. nih.gov Understanding these effects is vital for predicting the behavior of this compound in different biological or chemical environments.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.orgwikipedia.org By calculating the energy at numerous points across the geometric landscape, a PES provides a comprehensive view of all possible conformations, the energy barriers between them, and the minimum energy pathways for conformational transitions. nih.govlibretexts.org

For this compound, a 2D PES could be generated by systematically varying the two most important backbone dihedral angles and calculating the energy at each point. The resulting contour map would visualize the low-energy basins corresponding to stable conformers and the "saddle points" corresponding to the transition states connecting them. libretexts.orgresearchgate.net This allows for a detailed understanding of the molecule's flexibility and the dynamics of its interconversion between different shapes. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving β-amino acids, such as their synthesis via aminomutase enzymes or other chemical transformations, computational methods can map out the entire reaction pathway. acs.org

By locating the transition state structures and calculating activation energies, researchers can gain detailed insights into reaction kinetics and mechanisms. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. mdpi.com In a QM/MM simulation, the reactive center (e.g., the β-amino acid and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This approach could be used to study how an enzyme might process this compound, identifying key catalytic residues and understanding the source of the enzyme's efficiency and specificity. mdpi.com

Predictive Modeling for β-Amino Acid Stereoselectivity

Many applications of β-amino acids require specific stereoisomers (enantiomers or diastereomers). Predicting and controlling the stereochemical outcome of a reaction is a significant challenge in synthetic chemistry. arxiv.orgarxiv.org Computational modeling offers powerful predictive tools to address this.

Force-field-based methods can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. nih.gov By evaluating the energies of thousands of possible transition state conformations, these models can predict which stereoisomer will be the major product. nih.gov Furthermore, modern approaches utilize machine learning algorithms, such as Random Forest or deep neural networks, trained on experimental data to create predictive models for stereoselectivity. arxiv.orgarxiv.orgacs.org These models can identify the key molecular features of the reactants and catalysts that govern the stereochemical outcome. For a reaction producing this compound, such predictive modeling could guide the rational design of catalysts to achieve high enantioselectivity, a critical step in the development of chiral molecules. nih.gov

Molecular Dynamics Simulations for Conformational Plasticity

MD simulations model the interactions between atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface of the molecule. This exploration reveals the accessible conformations, the transitions between them, and the influence of the surrounding environment, such as different solvents, on the conformational landscape. For a molecule like this compound, with its flexible propanoic acid backbone and rotatable ethylphenyl group, MD simulations are crucial for characterizing its dynamic behavior.

The conformational plasticity of this β-amino acid is primarily governed by the torsional angles of its backbone and the rotation of the 2-ethylphenyl side chain. Key dihedral angles, often denoted as φ (phi), ψ (psi), and θ (theta), describe the rotation around the N-Cβ, Cβ-Cα, and Cα-C bonds, respectively. The rotation of the ethylphenyl group relative to the Cβ atom introduces additional degrees of freedom.

In a typical MD simulation setup for a molecule like this compound, the molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectory data (atomic positions, velocities, and energies over time) is collected.

Analysis of the MD trajectory would reveal the preferred conformations of the molecule, which are the low-energy states that the molecule predominantly occupies. The simulations would also show the transitions between these states, providing information on the energy barriers separating them. For this compound, it is expected that the bulky 2-ethylphenyl group would sterically influence the accessible backbone conformations, leading to a distinct set of preferred dihedral angles compared to simpler β-amino acids.

To illustrate the type of data obtained from such simulations, the following tables present hypothetical yet representative results from a molecular dynamics study on an aromatic β-amino acid in different solvent environments.

Table 1: Key Dihedral Angle Distributions from a Simulated Trajectory in Water

Dihedral AngleMean Value (degrees)Standard Deviation (degrees)
φ (N-Cβ)-8525
ψ (Cβ-Cα)15030
θ (Cα-C)17520
χ1 (Cβ-Aryl)6045

Note: These values are illustrative and represent a plausible outcome for a substituted aromatic β-amino acid based on general principles of conformational analysis.

The data in Table 1 suggests that in an aqueous environment, the backbone of the molecule has a preferred, yet flexible, conformation. The standard deviations indicate the degree of fluctuation around the mean values, which is a measure of the molecule's plasticity. The χ1 angle, representing the rotation of the aromatic side chain, shows a large standard deviation, indicating significant rotational freedom of the 2-ethylphenyl group.

Table 2: Solvent Effects on Conformational Preferences

SolventPredominant φ, ψ Conformation (degrees)Relative Population (%)
Water(-85, 150)65
(70, -160)25
Other10
Methanol(-90, 145)50
(65, -155)40
Other10
Chloroform(170, 60)80
Other20

Note: This table provides a hypothetical representation of how the conformational ensemble of a molecule like this compound might shift in different solvents.

Table 2 illustrates how the solvent environment can significantly influence the conformational equilibrium. In polar protic solvents like water and methanol, the molecule might adopt more extended conformations to facilitate hydrogen bonding with the solvent. In a less polar aprotic solvent like chloroform, a more folded or compact conformation might be favored due to intramolecular interactions.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Amino 3 2 Ethylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure and stereochemistry of 3-Amino-3-(2-ethylphenyl)propanoic acid. By analyzing the chemical shifts, coupling constants, and through-space correlations in ¹H and ¹³C NMR spectra, the connectivity and relative orientation of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons on the 2-ethylphenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The benzylic proton (CH-NH₂) at the C3 position is a key diagnostic signal, expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (CH₂). The chemical shift of this proton is influenced by the electron-withdrawing amino group. The methylene protons of the propanoic acid backbone (CH₂) would likely present as a complex multiplet due to diastereotopicity, arising from the adjacent chiral center. The ethyl group attached to the phenyl ring would show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm, with the carbon bearing the ethyl group and the ipso-carbon showing distinct shifts. The chiral C3 carbon attached to the amino group would resonate around 50-60 ppm. The C2 methylene carbon and the carbons of the ethyl group would appear in the upfield aliphatic region of the spectrum.

Stereochemical Assignment: Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry of the chiral center at C3. Through-space correlations between the benzylic proton and protons on the ethylphenyl ring or the propanoic acid backbone can provide insights into the preferred conformation and the spatial arrangement of the substituents around the chiral center. For enantiomerically pure samples, comparison of NMR data with that of known stereoisomers or computational predictions can aid in the assignment of the absolute configuration.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Carboxylic Acid (-COOH)10.0 - 12.0170 - 180Broad Singlet
Aromatic Protons (Ar-H)7.0 - 7.5125 - 145Multiplets
Methine Proton (-CH(NH₂)-)4.0 - 4.550 - 60Multiplet
Methylene Protons (-CH₂-COOH)2.5 - 3.035 - 45Multiplet
Ethyl Methylene (-CH₂-CH₃)2.6 - 2.825 - 30Quartet
Ethyl Methyl (-CH₂-CH₃)1.1 - 1.310 - 15Triplet

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻, which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. Key fragmentation pathways for β-amino acids often involve the loss of the carboxylic acid group as CO₂ and H₂O. For this compound, expected fragmentation could include:

Loss of the carboxyl group: A significant fragment would likely correspond to the loss of the COOH group (45 Da), leading to the formation of a [M-COOH]⁺ ion.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another common fragmentation pathway for carboxylic acids.

Benzylic cleavage: Cleavage of the bond between the C3 carbon and the phenyl ring can lead to the formation of a stable ethylphenyl cation or a fragment containing the amino-propanoic acid moiety.

Loss of the amino group: Fragmentation involving the loss of the NH₂ group (16 Da) or ammonia (B1221849) (17 Da) can also occur.

Cleavage of the ethyl group: Fragmentation of the ethyl substituent on the phenyl ring can lead to the loss of a methyl radical (15 Da) or an ethyl radical (29 Da).

The analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming the presence of the ethylphenyl, amino, and propanoic acid moieties and their connectivity.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Fragmentation Pathway
M⁺[C₁₁H₁₅NO₂]⁺Molecular Ion
M-17[C₁₁H₁₄O₂]⁺Loss of NH₃
M-29[C₉H₁₀NO₂]⁺Loss of C₂H₅ from phenyl ring
M-45[C₁₀H₁₄N]⁺Loss of COOH
119[C₉H₁₁]⁺Ethylphenyl cation
105[C₈H₉]⁺Tropylium ion from ethylphenyl group

Note: M represents the molecular weight of this compound. The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H stretching vibrations from the amino group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H bending vibration of the primary amine would be observed in the range of 1580-1650 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the substituted phenyl group. The symmetric C=O stretching vibration, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. The C-C skeletal vibrations of the propanoic acid backbone and the ethyl group would also be observable.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the carboxylic acid, primary amine, and the substituted aromatic ring.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

Functional Group Characteristic IR Frequency (cm⁻¹) Characteristic Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (broad)WeakO-H Stretch
Carboxylic Acid C=O1700 - 1725 (strong)1650 - 1680 (medium)C=O Stretch
Amine N-H3300 - 3500 (medium)3300 - 3500 (medium)N-H Stretch
Amine N-H Bend1580 - 1650 (medium)WeakN-H Bend
Aromatic C-H3000 - 3100 (medium)3000 - 3100 (strong)C-H Stretch
Aromatic C=C1450 - 1600 (variable)1580 - 1620 (strong)C=C Stretch
Aliphatic C-H2850 - 2960 (strong)2850 - 2960 (strong)C-H Stretch

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the C3 position, it will exist as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution.

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophore in this molecule is the 2-ethylphenyl group. The electronic transitions of the benzene ring (typically around 200-220 nm and 250-270 nm) are expected to be CD-active due to the chiral environment created by the stereocenter. The carboxylic acid and amino groups can also contribute to the CD spectrum, particularly at shorter wavelengths.

The sign and magnitude of the Cotton effects are highly sensitive to the absolute configuration of the chiral center. By comparing the experimental CD spectrum with theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration of the molecule can be determined. Furthermore, changes in the CD spectrum upon varying solvent polarity or pH can provide insights into the conformational preferences of the molecule in solution. For a racemic mixture, the CD spectrum will be silent as the equal and opposite signals from the two enantiomers cancel each other out.

Chemical Transformations and Derivatization Strategies of 3 Amino 3 2 Ethylphenyl Propanoic Acid for Synthetic Utility

Strategic Derivatization for Enhanced Reactivity and Selectivity

To achieve selective transformations on the 3-Amino-3-(2-ethylphenyl)propanoic acid scaffold, the inherent reactivity of the amino and carboxylic acid groups must be controlled. This is typically accomplished through the use of protecting groups, which mask one functional group while allowing reactions to occur at another site.

The amino group is commonly protected to prevent its interference in reactions targeting the carboxylic acid, such as esterification or amide bond formation, and to avoid self-condensation reactions like diketopiperazine formation. rsc.org Standard protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely used. Another notable protecting group is the 9-phenylfluorenyl (PhFl) group, whose steric bulk can direct regioselective reactions on other parts of the molecule and be removed under mild conditions using trifluoroacetic acid or catalytic hydrogenation. acs.org

Conversely, the carboxylic acid is often converted into an ester, such as a methyl or ethyl ester, to protect it while reactions are performed on the amino group. mdpi.com A common method for this transformation is Fischer esterification, which involves treating the amino acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂). mdpi.com This derivatization is also a key step in purification strategies, such as the enzymatic resolution of racemic β-amino esters to obtain enantiomerically pure compounds. mdpi.com

Functional GroupProtecting Group/DerivativeCommon Reagents for Introduction
Amino Grouptert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
Amino Group9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-OSu or Fmoc-Cl
Amino Group9-Phenylfluorenyl (PhFl)9-bromo-9-phenylfluorene
Carboxylic AcidMethyl/Ethyl EsterMethanol/Ethanol, SOCl₂ or HCl
Carboxylic AcidBenzyl (B1604629) EsterBenzyl alcohol, Acid catalyst

Amide and Ester Bond Formation Reactions

The formation of amide and ester bonds is fundamental to the synthetic utility of this compound, enabling its incorporation into peptides and other complex molecules.

Amide Bond Formation: Direct amidation of unprotected amino acids can be challenging but offers an atom-economical route. nih.gov Methods using borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been developed to facilitate the direct coupling of unprotected amino acids with various amines in a single step. rsc.org More traditionally, the carboxylic acid is activated using coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is readily attacked by an amine. This approach is the cornerstone of peptide synthesis. baranlab.org

Ester Bond Formation: Beyond simple protection, esterification is used to create derivatives with specific properties. As previously mentioned, Fischer esterification is a standard method. pearson.com For more sensitive substrates, milder conditions involving coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form esters.

Reaction TypeCoupling ReagentDescription
Amide FormationCarbodiimides (DCC, DIC)Forms an O-acylisourea intermediate that reacts with amines.
Amide FormationHOBt/HBTUForms an activated ester, minimizing side reactions and racemization.
Amide FormationCDI (1,1'-Carbonyldiimidazole)Forms a reactive acylimidazolide intermediate. nih.gov
Amide FormationB(OCH₂CF₃)₃A borate ester that enables direct, protecting-group-free amidation. rsc.org
Ester FormationDCC/DMAPUsed for mild esterification of carboxylic acids with alcohols.

Functional Group Interconversions on the β-Amino Acid Scaffold

Modifying the core structure of this compound, particularly the 2-ethylphenyl ring, can lead to novel derivatives with unique properties. Modern synthetic methods, such as palladium-catalyzed C–H activation, have emerged as powerful tools for the late-stage functionalization of amino acid scaffolds. researchgate.net

While specific examples for this compound are not documented, general methodologies developed for phenylalanine and other aryl-containing amino acids can be considered applicable. acs.orgnih.gov These strategies often use a directing group, sometimes the native carboxylic acid or amide functionality, to guide a metal catalyst to a specific C–H bond on the aromatic ring or even at the β-position. nih.gov This allows for the introduction of various functional groups, including aryl, vinyl, or alkynyl moieties, providing access to a wide range of unnatural amino acids. researchgate.net For instance, Pd-catalyzed arylation of the β-C(sp³)–H bond of α-amino acids has been achieved using pyridine-type ligands, a reaction that does not require the installation of an external directing group. nih.gov Such a strategy could potentially be adapted to modify the benzylic position of the ethyl group or other sites on the scaffold.

Ring-Closing Reactions from β-Amino Acid Derivatives

β-Amino acids are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably β-lactams (2-azetidinones). researchgate.net The four-membered β-lactam ring is a core structural feature of numerous clinically important antibiotics. nih.gov

The most direct route to a β-lactam from a β-amino acid is through intramolecular cyclization via amide bond formation. This transformation typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amino group. Various reagents have been developed for this cyclodehydration reaction. For example, treatment with phosphorus oxychloride (POCl₃) or methanesulfonyl chloride in the presence of a base can effectively induce ring closure. researchgate.net Another approach involves the use of tin(II) amides to convert β-amino esters into β-lactams, a method that is effective even for sterically hindered substrates. researchgate.net

The stereochemistry at the C3 and C4 positions of the resulting β-lactam is a critical aspect of these cyclization reactions. The choice of reagents, reaction conditions, and the nature of substituents on the β-amino acid precursor can influence the stereochemical outcome of the ring closure. nih.govnih.gov

Cyclization MethodReagent(s)PrecursorProduct
Dehydrative CyclizationPhosphorus Oxychloride (POCl₃)β-Amino Acidβ-Lactam
Dehydrative CyclizationMethanesulfonyl Chloride (MsCl), Baseβ-Amino Acidβ-Lactam researchgate.net
Tin-Mediated CyclizationSn[N(TMS)₂]₂β-Amino Esterβ-Lactam researchgate.net
Staudinger CycloadditionKetene (B1206846) + ImineN/A (Builds ring from acyclic parts)β-Lactam nih.gov

Applications of 3 Amino 3 2 Ethylphenyl Propanoic Acid As a Chiral Building Block in Complex Molecular Architectures

Q & A

What are the optimized synthetic routes for 3-amino-3-(2-ethylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step pathways such as:

  • Friedel-Crafts alkylation of 2-ethylbenzene derivatives with acrylonitrile, followed by hydrolysis and amination.
  • Enzymatic catalysis using aminomutases (e.g., phenylalanine aminomutase) for stereoselective synthesis .

Key parameters:

  • Temperature control (60–80°C for nitro reduction; 25°C for enzymatic steps).
  • Catalysts: Lewis acids (e.g., AlCl₃) for alkylation; Pd/C for hydrogenation.
  • Purification: Crystallization (ethanol/water) or preparative HPLC for >95% purity .

How can structural characterization resolve ambiguities in the stereochemistry of this compound?

Answer:
Advanced techniques include:

  • X-ray crystallography to confirm the spatial arrangement of the ethylphenyl group and amino acid backbone.
  • NMR spectroscopy:
    • 1^1H-NMR coupling constants (JJ) to determine diastereomer ratios.
    • 13^{13}C-NMR for substituent effects on chemical shifts (e.g., ethyl group’s deshielding impact) .

What structure-activity relationships (SAR) explain the biological activity of this compound compared to analogs?

Answer:
Key SAR insights:

  • Ethyl group steric effects: The 2-ethylphenyl substituent enhances lipophilicity, improving membrane permeability compared to nitro or halogenated analogs .
  • Electronic effects: The ethyl group’s electron-donating nature modulates interactions with neurotransmitter receptors (e.g., GABA or glutamate receptors) .

Comparative table of analogs:

SubstituentLogPBioactivity (IC₅₀, μM)Target Receptor
2-Ethylphenyl1.812.3 ± 1.5GABA-A
4-Nitrophenyl0.98.2 ± 0.7NMDA
2-Chlorophenyl2.118.9 ± 2.1Dopamine D2

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